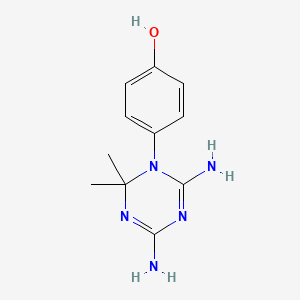![molecular formula C13H15N5O4S B14445413 2,2'-({4-[(E)-(5-Nitro-1,3-thiazol-2-yl)diazenyl]phenyl}azanediyl)di(ethan-1-ol) CAS No. 75575-44-9](/img/structure/B14445413.png)
2,2'-({4-[(E)-(5-Nitro-1,3-thiazol-2-yl)diazenyl]phenyl}azanediyl)di(ethan-1-ol)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-({4-[(E)-(5-Nitro-1,3-thiazol-2-yl)diazenyl]phenyl}azanediyl)di(ethan-1-ol) is a complex organic compound characterized by the presence of a thiazole ring, a nitro group, and an azo linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-({4-[(E)-(5-Nitro-1,3-thiazol-2-yl)diazenyl]phenyl}azanediyl)di(ethan-1-ol) typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Introduction of the Nitro Group: Nitration of the thiazole ring is achieved using a mixture of concentrated nitric and sulfuric acids.
Azo Coupling Reaction: The azo linkage is formed by diazotization of an aromatic amine followed by coupling with another aromatic compound. In this case, the diazonium salt of 5-nitrothiazole is coupled with 4-aminophenol.
Formation of the Final Compound: The final step involves the reaction of the azo compound with ethylene oxide to introduce the ethan-1-ol groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The nitro group can undergo reduction to form amino derivatives.
Reduction: The azo linkage can be reduced to form hydrazo compounds.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium dithionite or catalytic hydrogenation.
Substitution: Halogens or nitrating agents under controlled conditions.
Major Products
Oxidation: Amino derivatives of the thiazole ring.
Reduction: Hydrazo compounds.
Substitution: Halogenated or nitrated aromatic compounds.
科学的研究の応用
2,2’-({4-[(E)-(5-Nitro-1,3-thiazol-2-yl)diazenyl]phenyl}azanediyl)di(ethan-1-ol) has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes and pigments due to its azo linkage and vibrant color properties.
作用機序
The mechanism of action of this compound involves its interaction with biological molecules. The nitro group and thiazole ring can interact with enzymes and proteins, potentially inhibiting their function. The azo linkage allows for the formation of reactive intermediates that can further interact with cellular components.
類似化合物との比較
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole ring.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness
2,2’-({4-[(E)-(5-Nitro-1,3-thiazol-2-yl)diazenyl]phenyl}azanediyl)di(ethan-1-ol) is unique due to its combination of a nitro group, thiazole ring, and azo linkage, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
75575-44-9 |
|---|---|
分子式 |
C13H15N5O4S |
分子量 |
337.36 g/mol |
IUPAC名 |
2-[N-(2-hydroxyethyl)-4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]anilino]ethanol |
InChI |
InChI=1S/C13H15N5O4S/c19-7-5-17(6-8-20)11-3-1-10(2-4-11)15-16-13-14-9-12(23-13)18(21)22/h1-4,9,19-20H,5-8H2 |
InChIキー |
KVEUBEMEKDSLEM-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1N=NC2=NC=C(S2)[N+](=O)[O-])N(CCO)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-(2H-1,3-Benzodioxol-5-YL)-3-methyl-3H-naphtho[1,2-D]imidazole](/img/structure/B14445363.png)




![2-[(Propan-2-yl)oxy]-1,3-dioxolane](/img/structure/B14445395.png)

![3-Amino-N-[4-(hydrazinecarbonyl)phenyl]benzamide](/img/structure/B14445410.png)

